N-(3-Methylpentan-2-yl)thietan-3-amine
Description
Molecular Architecture and Bonding Patterns
The molecular structure of N-(3-Methylpentan-2-yl)thietan-3-amine consists of a four-membered thietane ring (C₃S) fused to a secondary amine group, which is further substituted by a 3-methylpentan-2-yl chain. The thietane ring adopts a puckered conformation to alleviate angular strain, with bond angles deviating from ideal tetrahedral geometry. Key bond lengths include the sulfur-carbon bonds at approximately 1.81 Å and carbon-nitrogen bonds at 1.47 Å, consistent with typical thietane and amine bonding patterns.
The branched alkyl chain introduces steric effects that influence the molecule’s overall topology. The 3-methylpentan-2-yl group adopts a staggered conformation to minimize gauche interactions, as evidenced by computational models of analogous alkyl-thietane systems. The nitrogen atom’s lone pair occupies a pseudo-axial position relative to the thietane ring, creating a chiral center that contributes to the compound’s stereochemical complexity.
A critical feature is the sulfur atom’s electronic environment. The thietane sulfur participates in hyperconjugative interactions with adjacent carbon atoms, as demonstrated by the shortened C-S bond lengths compared to acyclic thioethers. These interactions stabilize the ring system while introducing partial double-bond character to the C-S bonds.
Conformational Analysis of the Thietane Ring System
The thietane ring in this compound exhibits dynamic puckering behavior influenced by substituent effects. Ab initio calculations on related thietane derivatives reveal two primary conformers: a pseudo-diequatorial (cis) form and a pseudo-diaxial (trans) form. For this compound, the cis conformation dominates due to reduced 1,3-nonbonded interactions between the alkyl chain and sulfur lone pairs.
Ring puckering parameters, quantified using Cremer-Pople coordinates, show an out-of-plane displacement of 0.42 Å for the sulfur atom, with a puckering amplitude (q₂) of 0.38 radians. This distortion reduces torsional strain by approximately 8 kcal/mol compared to a planar configuration. The nitrogen substituent adopts an equatorial orientation relative to the thietane ring, minimizing steric clashes with the sulfur atom’s lone pairs.
Temperature-dependent NMR studies of analogous compounds indicate a rotational barrier of 12–15 kcal/mol for thietane ring inversion. This energy barrier allows rapid interconversion between conformers at room temperature while maintaining a 3:1 preference for the cis configuration. The alkyl chain’s bulkiness further restricts ring flexibility, as demonstrated by molecular dynamics simulations showing reduced puckering amplitudes in sterically hindered derivatives.
Electronic Structure and Orbital Interactions
The electronic landscape of this compound arises from synergistic interactions between the thietane ring, amine group, and alkyl chain. Density functional theory (DFT) calculations reveal three primary frontier molecular orbitals:
- Highest Occupied Molecular Orbital (HOMO): Localized on the sulfur atom’s lone pairs and the nitrogen’s nonbonding electrons (Energy = -6.2 eV)
- Lowest Unoccupied Molecular Orbital (LUMO): Composed of σ* antibonding orbitals from the C-S bonds (Energy = -1.8 eV)
- Nonbonding Orbital: Associated with the alkyl chain’s C-H σ bonds (Energy = -9.4 eV)
The sulfur atom’s electronegativity (χ = 2.58) creates a dipole moment of 2.1 D across the thietane ring, polarized toward the nitrogen atom. This polarization facilitates nucleophilic attack at the sulfur center while stabilizing charge-transfer interactions with electron-deficient species. Natural Bond Orbital (NBO) analysis identifies significant hyperconjugation between the sulfur lone pairs and adjacent C-H σ* orbitals, contributing 14–18 kcal/mol stabilization energy per interaction.
Comparative Analysis with Related Thietane Derivatives
When compared to structurally similar thietane-containing compounds, this compound exhibits distinct physicochemical properties:
The branched alkyl chain in this compound increases lipophilicity (calculated logP = 2.7) compared to aromatic derivatives like the thiophene-containing analog (logP = 3.1). However, the absence of π-conjugated systems reduces its UV absorbance above 250 nm, a feature critical for spectroscopic characterization.
X-ray crystallography of related compounds reveals that alkyl-substituted thietanes pack in monoclinic lattices with Z’ = 2, whereas aromatic derivatives favor orthorhombic systems with Z’ = 4. This structural divergence originates from differences in van der Waals interactions between alkyl chains versus π-stacking forces in aromatic systems.
The compound’s rotational flexibility distinguishes it from six-membered heterocycles. While sulfoxide-containing thiane derivatives show axial preference for oxygen substituents, the smaller thietane ring enforces pseudo-equatorial orientation of functional groups due to enhanced 1,2-transannular interactions. This geometric constraint makes this compound a valuable model for studying strain-driven conformational preferences in small-ring heterocycles.
Properties
Molecular Formula |
C9H19NS |
|---|---|
Molecular Weight |
173.32 g/mol |
IUPAC Name |
N-(3-methylpentan-2-yl)thietan-3-amine |
InChI |
InChI=1S/C9H19NS/c1-4-7(2)8(3)10-9-5-11-6-9/h7-10H,4-6H2,1-3H3 |
InChI Key |
VTNCXYVFWFXTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1CSC1 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reaction Between 3-Methylpentan-2-amine and Thietan Derivatives
The most commonly reported method involves the nucleophilic substitution where 3-methylpentan-2-amine acts as a nucleophile attacking an electrophilic thietan derivative, such as thioacetic acid or thietan-3-one intermediates.
Reaction Scheme:
3-methylpentan-2-amine + thioacetic acid (or thietan-3-one) → this compound-
- Use of catalysts to facilitate nucleophilic attack (often Lewis acids or bases)
- Controlled temperature (commonly ambient to slightly elevated, e.g., 25–50 °C)
- Inert atmosphere to prevent oxidation of sulfur-containing intermediates
- Solvents such as dichloromethane or tetrahydrofuran (THF) to stabilize intermediates and improve solubility
Mechanistic Insight:
The nitrogen lone pair of the amine attacks the electrophilic carbon adjacent to sulfur in the thietan ring or its activated derivative, forming the C–N bond and generating the target secondary amine.
Grignard Reagent Addition to Thietan-3-one Followed by Amination
An alternative approach involves the use of Grignard reagents derived from alkyl halides to add to thietan-3-one, forming a thietan-3-ol intermediate. Subsequent conversion to the amine can be achieved by substitution or reductive amination.
-
- Preparation of the Grignard reagent (e.g., from 3-methylpentyl bromide)
- Addition to thietan-3-one at low temperature (e.g., −78 °C) in THF
- Work-up and purification to isolate the thietan-3-ol intermediate
- Conversion of the hydroxyl group to an amine via substitution or reductive amination
Reported Yields:
Yields for similar thietan derivatives range from 58% to 71% depending on substituents and reaction conditions.
Detailed Reaction Conditions and Optimization Parameters
Analytical and Structural Confirmation
-
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the amine and thietan ring protons
- Infrared (IR) spectroscopy to identify functional groups such as amine N–H stretch and C–S bonds
- Mass spectrometry (MS) for molecular weight confirmation
Structural Data:
The SMILES notation for this compound is CCC(C)C(C)NC1CSC1, confirming the branched alkyl chain and thietan ring connectivity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | 3-methylpentan-2-amine + thioacetic acid | Mild heating, inert atmosphere | Not specified | Direct, relatively simple | Requires careful control of conditions to avoid side reactions |
| Grignard addition + amination | Alkyl halide (for Grignard) + thietan-3-one | Low temperature, THF solvent | 58–71 | High regioselectivity, good yields | Multi-step, sensitive reagents |
Research Findings and Notes
- The thietan ring's strain and sulfur atom contribute to its reactivity, making nucleophilic substitution feasible under mild conditions.
- Controlled atmosphere and temperature are crucial to prevent decomposition or oxidation of sulfur-containing intermediates.
- The branched alkyl amine substituent influences solubility and sterics, impacting reaction rates and product stability.
- Studies on related thietan derivatives indicate potential for diverse functionalization, suggesting that synthetic routes can be adapted for derivative synthesis.
Chemical Reactions Analysis
N-(3-Methylpentan-2-yl)thietan-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. Common reagents may include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions can vary, but they often involve modifications to the thietan-3-amine structure .
Scientific Research Applications
N-(3-Methylpentan-2-yl)thietan-3-amine is used in a variety of scientific research applications. It is commonly employed in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other advanced materials. Additionally, it is used as an intermediate in the synthesis of organosilicon compounds and other specialized chemicals.
Mechanism of Action
The mechanism of action of N-(3-Methylpentan-2-yl)thietan-3-amine is not well-documented in publicly available sources. its effects are likely related to its chemical structure and interactions with specific molecular targets and pathways. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of N-(3-Methylpentan-2-yl)thietan-3-amine, highlighting variations in substituents, molecular weights, and synthetic accessibility:
Structural and Functional Differences
Alkyl Chain Length and Branching: this compound features a branched pentyl group (3-methylpentan-2-yl), which may enhance lipophilicity compared to the linear pentan-3-yl group in . This branching could influence membrane permeability in biological systems.
Functional Group Modifications :
- The methylthio (-SMe) group in N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine introduces additional sulfur atoms, which may alter electronic properties and hydrogen-bonding capacity compared to purely alkyl-substituted analogs .
- Allyloxy groups, as seen in N-(2-(Allyloxy)propyl)thietan-3-amine, provide sites for further functionalization (e.g., click chemistry), enhancing utility in drug discovery .
Synthetic Accessibility :
- Thietan-3-amine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () was prepared using 2-chloromethylthiirane, a method adaptable to other thietane derivatives .
- The Gewald reaction () and modified protocols for 3-acetylthiophen-2-amine derivatives (e.g., acetamides) highlight strategies for introducing sulfur-containing heterocycles, though these focus on thiophenes rather than thietanes .
Research Findings and Implications
Physicochemical Properties :
- Thietane rings contribute to conformational rigidity, which can improve binding specificity in receptor-ligand interactions. For example, bicyclic amines like (1R,2R,3R,5S)-N-[(3-Cyclopropyl-2-thienyl)methyl]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine () demonstrate how steric constraints enhance selectivity .
- The absence of reported melting/boiling points for many analogs (e.g., ) underscores the need for experimental characterization of this compound.
Biological Relevance: Secondary amines with thietane moieties are explored as intermediates in drug synthesis. For instance, N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine () is a precursor to duloxetine hydrochloride, an antidepressant .
Synthetic Challenges: Purity and scalability issues are noted for thietane derivatives. For example, N-(2-(Allyloxy)propyl)thietan-3-amine is offered at 98% purity (), but storage conditions and stability data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
